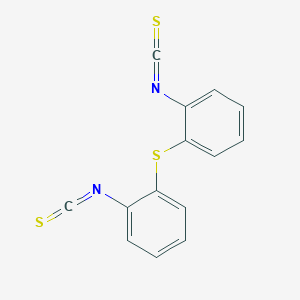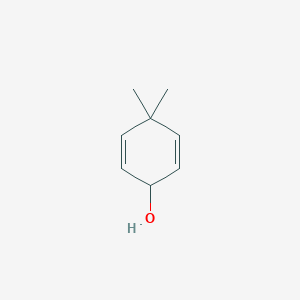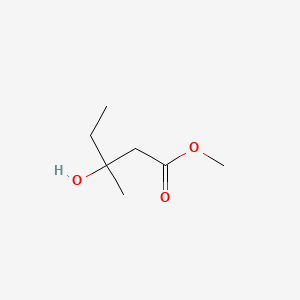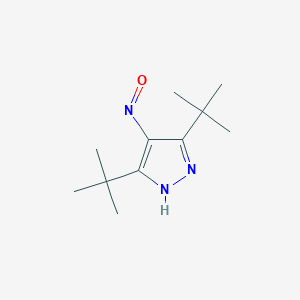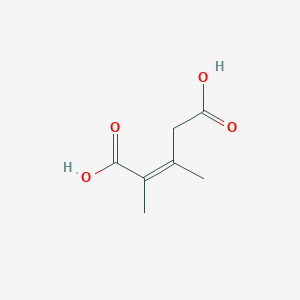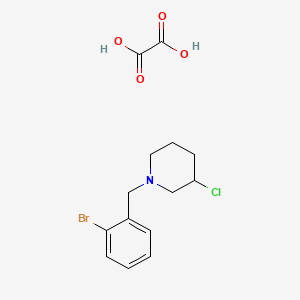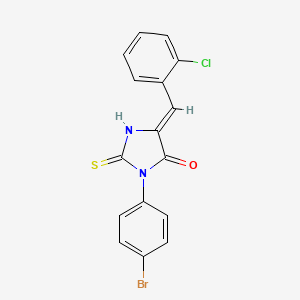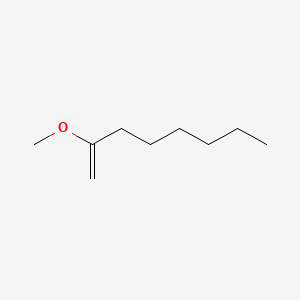
1-Hexylvinyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexylvinyl methyl ether is an organic compound with the chemical formula C₉H₁₈O It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexylvinyl methyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this compound, hexyl alcohol can be reacted with sodium hydride to form the hexyl alkoxide, which then reacts with vinyl methyl halide to produce the desired ether.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of solid base catalysts, such as calcium oxide or magnesium oxide, can facilitate the reaction at atmospheric pressure and moderate temperatures, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexylvinyl methyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid can cleave the ether bond, leading to the formation of alcohols and alkyl halides.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
1-Hexylvinyl methyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving ether bonds.
Industry: It is used in the production of polymers and other functional materials.
Mecanismo De Acción
The mechanism of action of 1-Hexylvinyl methyl ether involves its interaction with various molecular targets and pathways. The ether bond can be cleaved under acidic conditions, leading to the formation of reactive intermediates that can participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in synthetic chemistry or biological systems .
Comparación Con Compuestos Similares
Methyl vinyl ether: A simpler ether with similar reactivity but different physical properties.
Ethyl vinyl ether: Another related compound with a slightly longer alkyl chain.
Hexyl methyl ether: Similar in structure but lacks the vinyl group, leading to different reactivity.
Uniqueness: 1-Hexylvinyl methyl ether is unique due to the presence of both a hexyl and a vinyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and functional materials .
Propiedades
Número CAS |
42367-31-7 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-methoxyoct-1-ene |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2)10-3/h2,4-8H2,1,3H3 |
Clave InChI |
GJBJZHLZFPAXTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
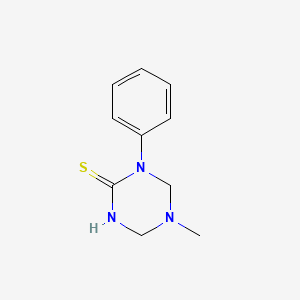
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
